Cas no 21412-42-0 (methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate)

methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate structure
21412-42-0 structure
Product Name:methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate
Numero CAS:21412-42-0
MF:C16H20O7
MW:324.325805664063
CID:1404843
PubChem ID:210604
Update Time:2025-04-20

methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate
    • alpha-Picrotoxinin, methyl ester
    • 4-19-00-03942 (Beilstein Handbook Reference)
    • DTXSID30943976
    • Methyl 3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate
    • 21412-42-0
    • BRN 0046142
    • Methyl-alpha-picrotoxinate
    • Inchi: 1S/C16H20O7/c1-6(2)8-9-12(18)22-11(10(8)17)14(3)15(9,20)5-7-16(14,23-7)13(19)21-4/h7-11,17,20H,1,5H2,2-4H3/t7-,8+,9+,10-,11+,14-,15-,16+/m1/s1
    • Chiave InChI: FBDLPHODDMIQGI-IVFUWNIESA-N
    • Sorrisi: O1[C@@H]2C[C@]3([C@@H]4C(=O)O[C@@H]([C@@H]([C@H]4C(=C)C)O)[C@@]3(C)[C@]12C(=O)OC)O

Proprietà calcolate

  • Massa esatta: 324.121
  • Massa monoisotopica: 324.121
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 644
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 106Ų

Proprietà sperimentali

  • Densità: 1.502
  • Punto di ebollizione: 484°C at 760 mmHg
  • Punto di infiammabilità: 178.2°C
  • Indice di rifrazione: 1.616

methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate Letteratura correlata

Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd